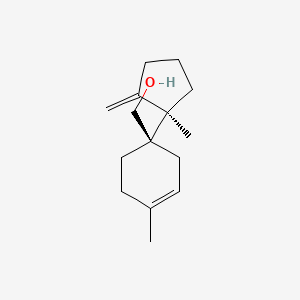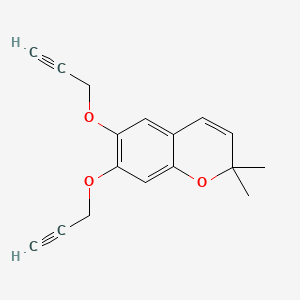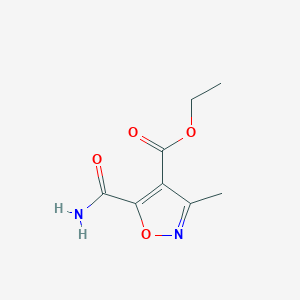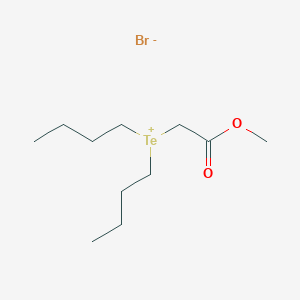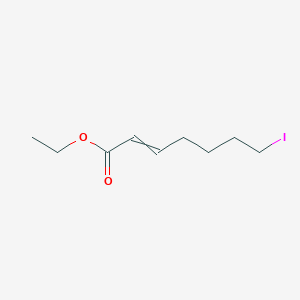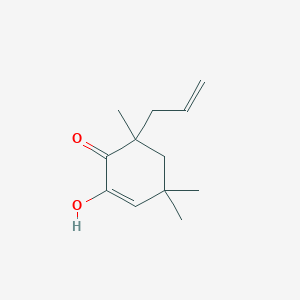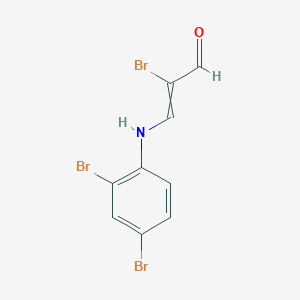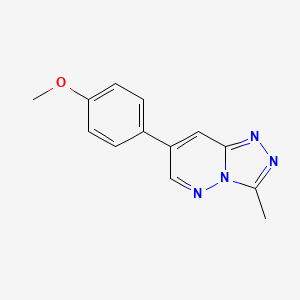
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and ferric chloride hexahydrate are commonly used.
Substitution: Nucleophiles such as amines and thiols are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which exhibit different biological activities .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(4,3-b)thiadiazines: These compounds also exhibit anticancer activities through EGFR and PARP-1 inhibition.
1,2,4-Triazolo(1,5-a)pyridines: Known for their diverse biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is unique due to its specific structural features and its potent antiproliferative activity against various cancer cell lines. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer therapy .
Propiedades
Número CAS |
100078-88-4 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H12N4O/c1-9-15-16-13-7-11(8-14-17(9)13)10-3-5-12(18-2)6-4-10/h3-8H,1-2H3 |
Clave InChI |
BDZGIIJMZYANKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=CC(=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


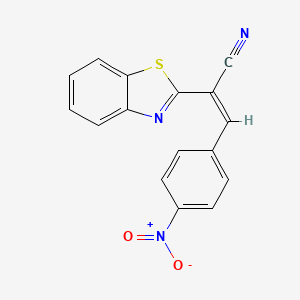

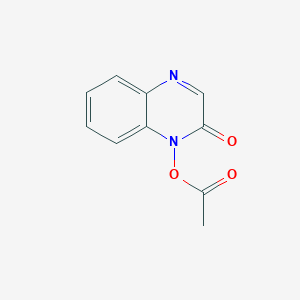
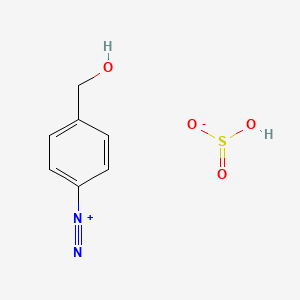
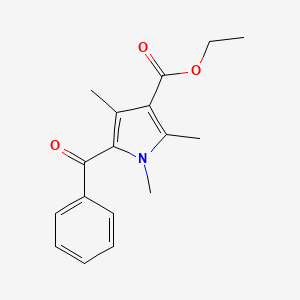
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
